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Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions to help researchers, scientists, and drug development professionals optimize nucleic

acid precipitation using linear polyacrylamide (LPA) as a carrier, ensuring higher yields and

purity for downstream applications.

Frequently Asked Questions (FAQs)
Q1: What is Linear Polyacrylamide (LPA) and why is it used in nucleic acid precipitation?

Linear Polyacrylamide (LPA) is an inert carrier molecule used to enhance the recovery of

small quantities of DNA or RNA during ethanol or isopropanol precipitation.[1][2] It is

particularly effective for precipitating picogram amounts of nucleic acids from dilute solutions.[3]

[4] LPA co-precipitates with the nucleic acids, forming a visible pellet that is easier to handle

and reduces the loss of genetic material.[5]

Q2: What are the advantages of using LPA over other carriers like glycogen or tRNA?

LPA offers several advantages over other carriers:

Inertness: Unlike tRNA, LPA is not a nucleic acid and will not interfere with downstream

enzymatic reactions such as PCR, ligation, or sequencing.[4][5] It is also not phosphorylated

by polynucleotide kinase.[3]
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Purity: LPA does not contribute to A260/280 absorbance readings, ensuring more accurate

quantification of the precipitated nucleic acid.[2]

Efficiency: It facilitates the complete recovery of nucleic acid fragments larger than 20 base

pairs.[3]

Q3: Can LPA be used to precipitate both DNA and RNA?

Yes, LPA is an effective carrier for the precipitation of both DNA and RNA with ethanol or

isopropanol.[1][3][6]

Q4: Will LPA interfere with my downstream applications?

LPA is generally considered inert and does not inhibit most common enzymatic reactions in

molecular biology.[2][4] However, if you suspect interference, particularly with sensitive

applications, it is crucial to ensure the final pellet is thoroughly washed with 70% ethanol to

remove any residual contaminants.

Q5: How much LPA should I use for precipitation?

Typically, 10-20 µg of LPA is recommended for a standard precipitation reaction.[1][3][4] Using

a stock solution of 5 µg/µL, this corresponds to 2-4 µL per reaction.

Troubleshooting Guide: Low Nucleic Acid Yield
Low or no nucleic acid yield after precipitation with LPA can be frustrating. This guide

addresses common causes and provides systematic solutions.
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Problem Potential Cause Troubleshooting Steps

No visible pellet
Very low initial nucleic acid

concentration

• Increase the amount of

starting material if possible.•

Ensure the recommended

amount of LPA (10-20 µg) is

added.[1][3][4]

Incomplete precipitation

• Salt Concentration: Ensure

the presence of sufficient salt

(e.g., 0.1-0.3 M sodium

acetate).[2][3]• Alcohol

Volume: Use the correct

volume of cold ethanol (2.5

volumes) or isopropanol (0.8

volumes).[2]• Incubation:

Increase the incubation time at

-20°C or -70°C (e.g., from 10

minutes to 30 minutes or

overnight).[3]

Pellet loss during aspiration

• The LPA pellet can be loose

and may not adhere tightly to

the tube wall.[1][4] Be

extremely careful when

removing the supernatant.•

Centrifuge again for a few

minutes after the initial spin to

ensure the pellet is firmly at the

bottom.

Low A260/230 ratio
Contamination with salts or

organic solvents

• Washing: Ensure the pellet is

thoroughly washed with 70%

ethanol to remove residual

salts. Perform a second wash

if necessary.• Drying:

Completely air-dry the pellet to

evaporate any remaining

ethanol before resuspension.
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Degraded nucleic acid RNase/DNase contamination

• Use nuclease-free water,

reagents, and equipment

throughout the procedure.[7]•

Process samples quickly and

keep them on ice to minimize

enzymatic degradation.

LPA not working
Improperly prepared or stored

LPA solution

• If prepared in-house, ensure

the polymerization process

was successful.[1][4]• Store

the LPA solution at -20°C in

aliquots to avoid repeated

freeze-thaw cycles.[1]

Experimental Protocol: Nucleic Acid Precipitation
with LPA
This protocol outlines the standard procedure for precipitating DNA or RNA from an aqueous

solution using LPA.

Materials:

Linear Polyacrylamide (LPA) solution (e.g., 5 µg/µL)

3 M Sodium Acetate, pH 5.2 (or equivalent salt)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer for resuspension

Microcentrifuge

Nuclease-free microcentrifuge tubes

Procedure:
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Sample Preparation: Start with your nucleic acid sample in an aqueous solution in a

microcentrifuge tube.

Add Salt: Add 1/10th volume of 3 M Sodium Acetate to your sample and mix gently by

vortexing.

Add LPA: Add 10-20 µg of LPA to the sample. For a 5 µg/µL stock solution, this is 2-4 µL. Mix

gently.

Add Alcohol: Add 2.5 volumes of ice-cold 100% ethanol.

Precipitation: Invert the tube several times to mix and incubate at -20°C for at least 30

minutes or at -70°C for 10-15 minutes. For very dilute samples, an overnight incubation at

-20°C may improve yield.[3]

Centrifugation: Centrifuge the sample at maximum speed (≥12,000 x g) in a microcentrifuge

for 10-15 minutes at 4°C to pellet the nucleic acid-LPA complex.

Aspiration: Carefully aspirate and discard the supernatant without disturbing the pellet. The

pellet may be small and translucent.

Washing: Add 500 µL of ice-cold 70% ethanol to the tube. Centrifuge at maximum speed for

5 minutes at 4°C.

Final Aspiration: Carefully aspirate and discard the supernatant.

Drying: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can

make resuspension difficult.

Resuspension: Resuspend the pellet in an appropriate volume of nuclease-free water or TE

buffer.

Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low nucleic acid yield

when using LPA.
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Start: Low Nucleic Acid Yield

Is a pellet visible after centrifugation?

No Pellet

No

Pellet Visible

Yes

Review Precipitation Protocol:
- Correct salt concentration?

- Correct alcohol volume?
- Sufficient incubation time/temp?

Quantify Nucleic Acid (e.g., NanoDrop).
Is the yield low?

Check LPA Solution:
- Correct concentration used?

- Properly stored?
- In-house prep quality?

Protocol OK

Action: Increase incubation time
(e.g., overnight at -20°C).

LPA OK

Low Yield

Yes

Yield OK

No

Potential Issue: Pellet loss during aspiration.
Be gentle when removing supernatant.

Review Washing/Drying Steps:
- Thorough 70% ethanol wash?

- Pellet completely dried?

Review Resuspension:
- Pellet fully dissolved?

- Appropriate buffer used?

Click to download full resolution via product page

Caption: Troubleshooting workflow for low nucleic acid yield with LPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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